2-bromo-4-methyl-6-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}phenol
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Overview
Description
2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol is a complex organic compound with a molecular formula of C18H20BrN3O3S and a molecular weight of 438.34 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a diazenyl group attached to a phenol ring, along with a piperidinylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol typically involves multiple steps, starting with the bromination of 4-methylphenol to introduce the bromine atom. This is followed by the diazotization of aniline derivatives and subsequent coupling with the brominated phenol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones, and the diazenyl group can undergo reduction to form amines.
Coupling Reactions: The diazenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The piperidinylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenol: A simpler compound with similar bromine and methyl substitutions but lacking the diazenyl and piperidinylsulfonyl groups.
4-bromophenol: Another related compound with a bromine atom on the phenol ring but without the additional substituents.
2-bromo-4-methyl-6-{(E)-2-[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol: A stereoisomer with a different configuration around the diazenyl group.
Uniqueness
2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidinylsulfonyl group enhances its solubility and bioavailability, while the diazenyl group provides potential for covalent interactions with biological targets .
Properties
Molecular Formula |
C18H20BrN3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-bromo-4-methyl-6-[(4-piperidin-1-ylsulfonylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3S/c1-13-11-16(19)18(23)17(12-13)21-20-14-5-7-15(8-6-14)26(24,25)22-9-3-2-4-10-22/h5-8,11-12,23H,2-4,9-10H2,1H3 |
InChI Key |
LSWJWYWVACNKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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